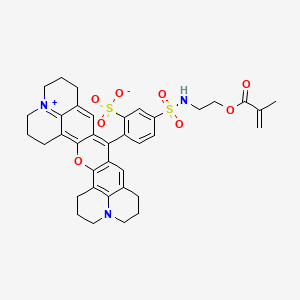

Texas Red-methacrylate

Description

BenchChem offers high-quality Texas Red-methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Texas Red-methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHEKLPCWRVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858445 | |

| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-75-0 | |

| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Quantum Yield and Molar Extinction Coefficient of Texas Red-Methacrylate

This guide provides a comprehensive technical overview of the key photophysical properties of Texas Red-methacrylate, a fluorescent monomer crucial for the development of advanced biomaterials and molecular probes. Intended for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings and practical methodologies for determining its fluorescence quantum yield (Φ) and molar extinction coefficient (ε).

Introduction: The Significance of Texas Red-Methacrylate in Scientific Research

Texas Red, a derivative of sulforhodamine 101, is a bright, red-emitting fluorophore widely utilized in various biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. Its derivatization into Texas Red-methacrylate introduces a polymerizable functional group, enabling its incorporation into polymer chains. This covalent integration offers enhanced stability and tailored functionality for applications such as fluorescent hydrogels, nanoparticles for drug delivery, and sensors.

Understanding the quantum yield and molar extinction coefficient of Texas Red-methacrylate is paramount for its effective application. The quantum yield (Φ) quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[1] A high quantum yield is desirable for sensitive detection. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.[2] A high extinction coefficient allows for strong signal generation even at low concentrations.

While extensive data exists for the parent compound, Texas Red, specific photophysical parameters for Texas Red-methacrylate are not extensively reported in the literature. This guide will, therefore, provide the established values for Texas Red as a foundational reference and discuss the anticipated influence of the methacrylate moiety. Crucially, we will equip you with the detailed experimental protocols to precisely determine these parameters for Texas Red-methacrylate in your own laboratory setting.

Photophysical Properties of the Texas Red Chromophore

The core of Texas Red-methacrylate is the Texas Red fluorophore. Its photophysical properties provide a strong baseline for understanding the performance of the methacrylate derivative.

| Property | Value | Solvent/Conditions | Source(s) |

| Excitation Maximum (λex) | ~596 nm | Varies slightly with solvent | [3] |

| Emission Maximum (λem) | ~615 nm | Varies slightly with solvent | [3] |

| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | At ~596 nm | [4] |

| Fluorescence Quantum Yield (Φ) | 0.93 | PBS | [5] |

| 0.97 | Ethanol | [5] |

Note: The quantum yield of Texas Red is notably high, indicating its efficiency in converting absorbed light into fluorescence.[5]

The Influence of the Methacrylate Group and Polymerization

The introduction of a methacrylate group to the Texas Red core can potentially influence its photophysical properties. While specific data for the monomer is scarce, we can infer potential effects based on established principles of fluorophore chemistry and polymer science.

-

Electronic Effects: The methacrylate group is not expected to significantly alter the core electronic structure of the xanthene ring system responsible for the fluorescence of Texas Red. Therefore, major shifts in the excitation and emission maxima are unlikely.

-

Environmental Sensitivity: The local microenvironment around the fluorophore can impact its quantum yield. The methacrylate group itself may introduce minor changes in polarity and steric hindrance.

-

Polymerization Effects: Upon polymerization, the local environment of the Texas Red moiety becomes significantly more constrained. This can have several consequences:

-

Rigidification: Incorporation into a polymer backbone can restrict non-radiative decay pathways, potentially leading to an increase in quantum yield.

-

Aggregation-Caused Quenching (ACQ): At high concentrations within a polymer, fluorophores can interact with each other, leading to self-quenching and a decrease in quantum yield. The design of the polymer (e.g., copolymerization with inert monomers) can mitigate this effect.

-

Solvent Accessibility: The polymer matrix can shield the fluorophore from solvent effects, leading to more stable fluorescence across different environments.

-

Given these considerations, it is crucial for researchers to experimentally determine the quantum yield and extinction coefficient of Texas Red-methacrylate, both as a monomer and within a polymer system, to accurately characterize their materials.

Experimental Determination of Quantum Yield and Molar Extinction Coefficient

This section provides detailed, field-proven protocols for the accurate measurement of the fluorescence quantum yield and molar extinction coefficient of Texas Red-methacrylate.

Determination of the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and concentration of an absorbing species.[2]

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of Texas Red-methacrylate (e.g., 1-2 mg) using an analytical balance.

-

Dissolve the compound in a known volume of a suitable solvent (e.g., ethanol or PBS) in a volumetric flask to create a concentrated stock solution. Ensure complete dissolution.

-

-

Preparation of a Dilution Series:

-

Perform a series of precise serial dilutions of the stock solution to obtain a range of concentrations that will yield absorbances between 0.1 and 1.0. This range ensures linearity and accuracy.

-

-

Spectrophotometric Measurement:

-

Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the solvent blank at the absorption maximum of Texas Red (~596 nm).

-

Measure the absorbance of each dilution at the same wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance (A) as a function of the known concentration (c) in mol/L.

-

Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length (l) of 1 cm.

Beer-Lambert Law: A = εcl

-

}

Workflow for Molar Extinction Coefficient Determination.

Determination of the Fluorescence Quantum Yield (Φ)

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield.[1] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

-

Selection of a Quantum Yield Standard:

-

Choose a standard with absorption and emission spectra that are similar to Texas Red-methacrylate. Rhodamine 101 in ethanol (Φ = 1.0) or Cresyl Violet in methanol (Φ = 0.54) are suitable choices.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a series of dilute solutions of both the Texas Red-methacrylate sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measurement of Absorbance and Fluorescence Spectra:

-

For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

}

Workflow for Relative Quantum Yield Determination.

Factors Influencing Quantum Yield and Extinction Coefficient

Several environmental factors can affect the photophysical properties of Texas Red-methacrylate. It is crucial to control these variables during measurement and to consider their impact in experimental applications.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially causing shifts in the emission spectrum and changes in the quantum yield.[6] Generally, more polar solvents can lead to a red-shift in the emission of rhodamine dyes.

-

pH: The fluorescence of many dyes is pH-dependent. While Texas Red is relatively stable across a range of pH values, extreme pH conditions can alter its chemical structure and, consequently, its fluorescence properties.[7][8]

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield due to an increase in non-radiative decay processes.

-

Presence of Quenchers: Certain molecules, such as dissolved oxygen and heavy atoms, can quench fluorescence, leading to a significant reduction in quantum yield.

Conclusion and Future Perspectives

Texas Red-methacrylate stands as a valuable tool for the creation of advanced fluorescent materials. While its core photophysical properties are largely dictated by the Texas Red chromophore, the introduction of the methacrylate group and subsequent polymerization can introduce subtle yet significant changes. This guide provides a robust framework for understanding and, critically, for experimentally verifying the quantum yield and molar extinction coefficient of this important compound. By following the detailed protocols outlined herein, researchers can ensure the accurate characterization of their Texas Red-methacrylate-based systems, leading to more reliable and reproducible scientific outcomes. The continued investigation into the photophysics of such functionalized fluorophores will undoubtedly pave the way for novel innovations in diagnostics, therapeutics, and materials science.

References

-

Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of Immunological Methods, 50(2), 193–204. [Link]

-

Resch-Genger, U., Rurack, K., & Knut, R. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2633–2661. [Link]

-

FluoroFinder. (n.d.). Texas Red Dye Profile. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (2023, November 28). Texas Red. In Wikipedia. [Link]

-

Wikipedia contributors. (2023, November 28). Texas Red. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, January 15, 2026, from [Link]

-

LifeTein. (2024, June 19). Fluorescent Labelling with Texas Red. [Link]

-

Labinsights. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved January 15, 2026, from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (2013, February 4). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. [Link]

-

ResearchGate. (2015, April 22). How can I calculate concentrations and molar extinction coefficient of unknown proteins other than bradford?[Link]

-

Labinsights. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

-

Roy, D., et al. (2015). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Optics, 17(2), 025502. [Link]

-

ResearchGate. (n.d.). pH effects on fluorescence intensity of pHrodo Red. Retrieved January 15, 2026, from [Link]

-

Quora. (2018, March 24). What is the effect of the pH on the fluorescence?[Link]

Sources

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Texas Red - Wikipedia [en.wikipedia.org]

- 5. Buy Texas red | 82354-19-6 | >85% [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Mastering Immunofluorescence: A Detailed Guide to Using Texas Red for Cellular Imaging

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of Texas Red and its derivatives in immunofluorescence microscopy. We will delve into the core principles, provide detailed protocols, and offer expert insights to ensure the generation of high-quality, reproducible data.

Introduction: The Power of Red in Cellular Visualization

Immunofluorescence (IF) is a cornerstone technique in cell biology, allowing for the specific visualization of proteins and other antigens within their subcellular context. The choice of fluorophore is critical to the success of any IF experiment. Texas Red, a bright, red-emitting fluorophore, has long been a workhorse in the field due to its excellent spectral properties and robust performance.[1][2][3]

Texas Red, chemically known as sulforhodamine 101 acid chloride, offers several advantages for immunofluorescence microscopy:

-

Bright Signal: It exhibits a high quantum yield, resulting in a strong fluorescent signal that is particularly useful for detecting low-abundance targets.[1][3]

-

Photostability: Texas Red demonstrates good resistance to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss.[1][2]

-

Red Emission: Its emission maximum in the red region of the spectrum (~615 nm) minimizes interference from cellular autofluorescence, which is more prevalent in the green and blue channels.[4]

-

Compatibility with Multiplexing: The distinct spectral properties of Texas Red make it an excellent partner for multicolor imaging experiments when combined with fluorophores like FITC (green) or DAPI (blue).[1]

This guide will focus on the most common and effective application of Texas Red for immunofluorescence: the conjugation of its sulfonyl chloride derivative to primary or secondary antibodies.

Understanding the Chemistry: How Texas Red Labels Antibodies

The most prevalent form of Texas Red used for antibody conjugation is sulforhodamine 101 acid chloride.[3] The key to its functionality lies in the highly reactive sulfonyl chloride (-SO₂Cl) group. This group readily reacts with primary amine groups (-NH₂) found on lysine residues and the N-terminus of proteins, such as antibodies, to form a stable sulfonamide bond.[3]

This covalent conjugation is a robust and reliable method for labeling antibodies. A significant advantage of using the sulfonyl chloride derivative is that any unreacted dye readily hydrolyzes in aqueous solutions to the highly water-soluble sulforhodamine 101, which can be easily washed away during the purification process. This minimizes non-specific background signal.

Clarification on "Texas Red-methacrylate": While a compound named "Texas Red-methacrylate" is commercially available, its primary application lies in the field of polymer chemistry, where it can be incorporated into polymer chains to create fluorescent materials. For the direct labeling of antibodies for immunofluorescence, the sulfonyl chloride derivative of Texas Red is the standard and recommended reactive form. The term "methacrylate" in the context of immunofluorescence more commonly refers to methacrylate-based resins used for embedding tissues prior to sectioning and staining, a technique that offers excellent morphological preservation.

Key Spectral Properties of Texas Red

To achieve optimal results, it is crucial to use the appropriate microscope settings for excitation and emission.

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | ~596 nm | [3][4] |

| Emission Maximum | ~615 nm | [4] |

These spectral characteristics make Texas Red compatible with common laser lines, such as the 561 nm or 594 nm lasers found on many confocal and widefield fluorescence microscopes.[1][3]

Experimental Protocol: Immunofluorescence Staining with a Texas Red-Conjugated Antibody

This protocol provides a step-by-step guide for performing immunofluorescence staining on cultured cells using a Texas Red-conjugated secondary antibody.

Workflow Overview

Caption: Immunofluorescence workflow using a Texas Red-conjugated secondary antibody.

Materials and Reagents

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum from the secondary antibody host species in PBS)

-

Primary Antibody (specific to the target antigen)

-

Texas Red-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Glass microscope slides

Step-by-Step Methodology

-

Cell Culture and Preparation:

-

Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Carefully aspirate the culture medium.

-

-

Fixation:

-

Gently wash the cells twice with PBS.

-

Add the fixation solution and incubate for 10-20 minutes at room temperature. The goal of fixation is to preserve cellular structure.

-

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

If the target antigen is intracellular, add the permeabilization buffer and incubate for 5-10 minutes at room temperature. This step allows antibodies to access intracellular epitopes.

-

Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer to the coverslips and incubate for at least 1 hour at room temperature or overnight at 4°C in a humidified chamber. Blocking is crucial to prevent non-specific binding of antibodies.

-

Aspirate the blocking buffer. Do not wash.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Apply the diluted primary antibody to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Aspirate the primary antibody solution.

-

Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the Texas Red-conjugated secondary antibody to its optimal concentration in blocking buffer. Protect from light from this point forward.

-

Apply the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in a dark, humidified chamber.

-

-

Final Washes and Counterstaining:

-

Aspirate the secondary antibody solution.

-

Wash the coverslips three times with PBS for 5 minutes each in the dark.

-

If a nuclear counterstain is desired, incubate with a dilute solution of DAPI in PBS for 5 minutes.

-

Wash once with PBS.

-

-

Mounting:

-

Carefully remove the coverslip from the washing solution and wick away excess liquid from the edge using a kimwipe.

-

Place a small drop of antifade mounting medium onto a clean microscope slide.

-

Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with clear nail polish if desired for long-term storage.

-

-

Imaging:

-

Allow the mounting medium to cure according to the manufacturer's instructions.

-

Image the specimen using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~596 nm, Emission: ~615 nm) and any other fluorophores used.

-

Protocol: Conjugating Texas Red to a Primary Antibody

For researchers wishing to create their own Texas Red-conjugated primary antibodies, the following protocol outlines the general procedure.

Conjugation Reaction

Caption: Covalent bond formation between an antibody and Texas Red sulfonyl chloride.

Materials and Reagents

-

Primary Antibody (carrier-free, in an amine-free buffer like PBS)

-

Texas Red, sulfonyl chloride

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

Step-by-Step Methodology

-

Prepare the Antibody:

-

Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the reaction.

-

-

Prepare the Texas Red Solution:

-

Immediately before use, dissolve the Texas Red sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.

-

Slowly add a calculated molar excess of the Texas Red solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically but often ranges from 10:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

The first colored fraction to elute will be the Texas Red-conjugated antibody.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~596 nm (for Texas Red).

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Low primary antibody concentration- Incompatible primary and secondary antibodies- Photobleaching- Incorrect filter sets | - Increase primary antibody concentration or incubation time- Ensure the secondary antibody is raised against the host species of the primary- Use an antifade mounting medium and minimize light exposure- Verify that the microscope filters match the excitation and emission spectra of Texas Red |

| High Background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent- Titrate antibodies to determine the optimal concentration- Increase the number and duration of wash steps |

| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody- Fixation artifacts | - Run appropriate controls (e.g., secondary antibody only)- Optimize fixation conditions (time, temperature, fixative) |

Conclusion

Texas Red remains a valuable and reliable fluorophore for immunofluorescence microscopy. Its bright red emission, good photostability, and well-established conjugation chemistry make it an excellent choice for a wide range of applications, from single-protein localization to multi-color cellular imaging. By understanding the principles behind its use and following optimized protocols, researchers can confidently generate high-quality, publication-ready images that provide clear insights into cellular structure and function.

References

-

Wikipedia. Texas Red. [Link]

-

LifeTein. Fluorescent Labelling with Texas Red. [Link]

-

Labinsights. Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

-

FluoroFinder. Texas Red Dye Profile. [Link]

-

Grokipedia. Texas Red. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tressless.com [tressless.com]

- 3. Sulforhodamine 101: Significance and symbolism [wisdomlib.org]

- 4. A new histological embedding method by low-temperature polymerisation of methyl methacrylate allowing immuno- and enzyme histochemical studies on semi-thin sections of undecalcified bone marrow biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging Texas Red-Methacrylate in Advanced Flow Cytometry

Introduction: The Texas Red Fluorophore in Cellular Analysis

Texas Red, a sulforhodamine-based dye, is a cornerstone fluorophore for immunofluorescence and flow cytometry, prized for its bright red emission and good photostability.[1] Its emission in the longer wavelength spectrum (~615 nm) makes it an excellent choice for multicolor experiments, as it exhibits minimal spectral overlap with common green and blue fluorophores like FITC and DAPI.[2] This property is critical for reducing the complexity of compensation in multicolor flow cytometry panels.[2]

While traditionally conjugated to biomolecules via amine-reactive groups (like succinimidyl esters) or thiol-reactive groups, the introduction of a methacrylate moiety opens up novel applications, particularly in the realm of polymer chemistry and advanced cellular probes.[3][4][5] This guide provides a comprehensive overview of the Texas Red fluorophore and explores the specific, advanced applications enabled by its methacrylate derivative in flow cytometry. We will delve into the causality behind experimental choices, provide validated protocols, and outline the critical controls necessary for robust and reproducible data.

Spectral and Physicochemical Properties

Understanding the optical characteristics of a fluorophore is the first step in designing a successful flow cytometry experiment. Texas Red is optimally excited by yellow-green (561 nm) or orange (594 nm) lasers, which are common on modern cytometers.[6][7]

| Property | Value | Significance in Flow Cytometry |

| Excitation Maximum | ~589-596 nm[3][6][7] | Aligns well with 561 nm and 594 nm laser lines for efficient excitation. |

| Emission Maximum | ~613-615 nm[3][6] | Emits in the red spectrum, allowing for clear separation from green/yellow emitters. |

| Molar Extinction Coeff. | ~85,000 M⁻¹cm⁻¹[3] | High coefficient indicates efficient light absorption, contributing to a bright signal. |

| Quantum Yield | ~0.93[6] | High efficiency in converting absorbed photons into emitted fluorescence. |

| Common Laser Lines | 561 nm (Yellow-Green), 594 nm (Orange He-Ne)[4][6] | Readily available on most modern flow cytometers. |

| Key Advantages | Bright signal, good photostability, low spectral overlap with green fluorophores.[2] | Ideal for detecting both high- and low-abundance targets and simplifying multicolor panel design. |

| Common Alternatives | Alexa Fluor™ 594, DyLight™ 594[1][6] | Offer enhanced photostability and brightness for demanding applications.[6] |

The Methacrylate Reactive Group: A Departure from Traditional Bioconjugation

The defining feature of Texas Red-methacrylate is its reactive group. Unlike NHS esters that target primary amines (e.g., lysine residues on antibodies) or maleimides that target free sulfhydryls (e.g., cysteine residues), the methacrylate group is primarily utilized in free-radical polymerization .[8][9] This chemical distinction dictates its application, shifting its use from direct antibody labeling to the synthesis of novel fluorescent materials.

The core causality: The carbon-carbon double bond in the methacrylate group can be readily initiated by UV light or a chemical initiator to form covalent polymer chains.[8] This process is fundamentally different from the nucleophilic substitution reactions used in standard bioconjugation.

Caption: Comparison of amine-reactive conjugation vs. methacrylate polymerization.

Primary Application: Synthesis of Fluorescent Compensation Beads

The most direct and powerful application of Texas Red-methacrylate in flow cytometry is the creation of custom-labeled polymer microparticles, or "beads." These beads are indispensable tools for setting up multicolor experiments, particularly for calculating compensation.

The Causality: Compensation is a mathematical correction for spectral overlap, where the fluorescence from one dye "spills over" into another detector.[10][11] To calculate this spillover accurately, a bright, single-positive population is required for each fluorophore in the panel.[12][13] While antibody-stained cells can be used, compensation beads offer superior advantages:

-

Brightness: Beads can be made significantly brighter than stained cells, providing a strong signal for accurate compensation calculation, especially for dimly expressed markers.[11][12]

-

Consistency: They provide a stable, consistent signal, unlike cells which can have variable antigen expression.

-

Conservation of Samples: They save precious cell samples from being used for single-stain controls.[10]

By copolymerizing Texas Red-methacrylate with a monomer like styrene or methyl methacrylate via emulsion polymerization, it is possible to synthesize highly uniform, brightly fluorescent red beads tailored for flow cytometry.

Experimental Protocols

Protocol: Synthesis of Texas Red-Labeled Polystyrene Compensation Beads

This protocol describes a method for creating fluorescent microparticles using emulsion polymerization. Safety Precaution: This synthesis should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

-

Styrene (monomer)

-

Sodium dodecyl sulfate (SDS) (surfactant)

-

Potassium persulfate (KPS) (initiator)

-

Texas Red-methacrylate

-

Deionized (DI) water

-

Nitrogen gas source

-

Three-neck round-bottom flask with condenser, mechanical stirrer, and nitrogen inlet

-

Heating mantle

-

Dialysis tubing (10-14 kDa MWCO)

-

Flow cytometer

Procedure:

-

Reactor Setup: Assemble the three-neck flask in the heating mantle. Equip it with a condenser, mechanical stirrer, and a nitrogen inlet/outlet.

-

Initial Charge: Add 100 mL of DI water and 0.2 g of SDS to the flask. Begin stirring at 300 RPM and gently bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Monomer Preparation: In a separate beaker, dissolve 1-5 mg of Texas Red-methacrylate into 10 g of styrene. The amount of dye can be titrated to achieve the desired bead brightness.

-

Emulsification: Add the monomer/dye solution to the reaction flask. Increase the stirring speed to 400 RPM and allow the mixture to emulsify for 20 minutes under a nitrogen blanket.

-

Initiation: Prepare the initiator solution by dissolving 0.1 g of KPS in 5 mL of DI water. Heat the reaction flask to 70°C. Once the temperature is stable, inject the KPS solution into the flask to initiate polymerization.

-

Polymerization: Allow the reaction to proceed for 6-8 hours at 70°C with continuous stirring under nitrogen. A successful reaction is indicated by the solution turning from a milky emulsion to a more opaque latex.

-

Purification: Cool the reaction to room temperature. Purify the resulting fluorescent latex by dialysis against DI water for 48-72 hours, changing the water every 12 hours. This removes unreacted monomers, surfactant, and initiator.

-

Storage: Store the purified beads at 4°C, protected from light.

-

Validation: Analyze the synthesized beads on a flow cytometer. They should appear as a single, bright population in the appropriate channel for Texas Red (e.g., excited by a 561 nm laser, detected with a ~610/20 nm filter).

Protocol: Staining Cells with a Texas Red-Conjugated Antibody

This protocol details the standard procedure for cell surface staining using a commercially available Texas Red-conjugated antibody (e.g., Texas Red-X-labeled). It is designed to maximize signal-to-noise and includes explanations for each critical step.

Materials:

-

Cells in single-cell suspension (e.g., PBMCs, cultured cells)

-

Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)[14]

-

Fc Receptor Blocking Reagent (e.g., anti-CD16/32 for mouse cells, or commercial Fc Block for human cells)[15]

-

Texas Red-conjugated primary antibody (titrated to optimal concentration)

-

Viability Dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)

-

96-well U-bottom plate or 5 mL polystyrene FACS tubes

-

Centrifuge

Caption: A streamlined workflow for direct immunofluorescence staining.

Procedure:

-

Cell Preparation: Start with a single-cell suspension. Count cells and adjust the concentration to 1-2 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[16] Aliquot 1-2 x 10⁶ cells per tube or well.

-

Fc Receptor Block (Crucial Step): Phagocytic cells (like macrophages and B cells) have Fc receptors that can non-specifically bind antibodies, leading to false positives. Add Fc blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes on ice.[15]

-

Antibody Staining: Add the predetermined optimal amount of Texas Red-conjugated antibody to the cells. Gently mix and incubate for 30 minutes on ice, protected from light. Causality: Incubation on ice slows cell metabolism and prevents antibody internalization, ensuring only surface markers are labeled.

-

Wash: Add 2 mL of cold staining buffer to each tube (or 200 µL to each well) and centrifuge at 300-400 x g for 5 minutes at 4°C.[15] Carefully decant the supernatant. This step is critical to remove unbound antibodies, which are a major source of background signal.[17]

-

Viability Staining: Dead cells can non-specifically take up antibodies and are often autofluorescent, leading to artifacts. Resuspend the cell pellet in 500 µL of staining buffer containing a viability dye (e.g., DAPI at 1 µg/mL). If using a fixable viability dye, follow the manufacturer's protocol before fixation.

-

Acquisition: Analyze the samples on the flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.

Critical Considerations & Self-Validating Systems

A trustworthy protocol is a self-validating one. This is achieved by including a comprehensive set of controls to ensure that the observed signal is real and specific.

Compensation and Controls

When using Texas Red in a multicolor panel, proper compensation is non-negotiable.

-

Single-Stain Controls: For every fluorophore in your experiment (including Texas Red), you must have a corresponding single-stained control.[11][12] This can be the compensation beads synthesized in Protocol 4.1 or a sample of cells stained only with the Texas Red-conjugated antibody. The positive and negative populations in this control must have the same autofluorescence.[13]

-

Unstained Control: An aliquot of unstained cells is essential to set the baseline fluorescence (autofluorescence) of the cell population.

-

Fluorescence Minus One (FMO) Control: This control is critical for accurately setting gates on positive populations, especially when there is spreading of the data due to fluorescence spillover. An FMO control contains all antibodies in the panel except the one of interest (e.g., the Texas Red conjugate). The signal in the Texas Red channel in this FMO control reveals the total spillover from all other fluorophores into that channel.

Caption: Spillover from a green dye (FITC) into the Texas Red detector.

Fixation and Permeabilization

If intracellular targets are to be analyzed, fixation and permeabilization steps are required. Be aware that these steps can affect fluorophore performance.

-

Fixation: Aldehyde-based fixatives (e.g., formaldehyde) cross-link proteins and are generally compatible with Texas Red.[18]

-

Permeabilization: Alcohol-based permeabilizing agents like methanol can denature protein-based fluorophores (e.g., PE, APC), but chemical dyes like Texas Red are generally resistant.[18][19] However, detergent-based permeabilizing agents (e.g., Saponin, Triton X-100) are often preferred as they are gentler on cell morphology and some epitopes.[20][21] The choice of method must be validated for each specific antibody and target.[20]

References

-

LifeTein. (2024). Fluorescent Labelling with Texas Red. LifeTein Peptide Blog. [Link]

-

Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

-

Wikipedia. Texas Red. [Link]

-

FluoroFinder. Texas Red Dye Profile. [Link]

-

Grokipedia. Texas Red. [Link]

-

Tarnok, A. et al. (2015). Compensation in Multicolor Flow Cytometry. Cytometry Part A. [Link]

-

McGovern Medical School, UTHealth Houston. Compensation Controls. [Link]

-

Bio-Rad Antibodies. Single Staining & Compensation Controls - Flow Cytometry Guide. [Link]

-

MDPI. (2021). Photocrosslinked Alginate-Methacrylate Hydrogels with Modulable Mechanical Properties. [Link]

-

FluoroFinder. (2023). Guide to Fixation and Permeabilization. [Link]

-

International Clinical Cytometry Society. What causes non-specific antibody binding and how can it be prevented?. [Link]

-

bioRxiv. (2024). Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. [Link]

-

ResearchGate. (2018). Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins. [Link]

-

Semantic Scholar. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid). [Link]

-

ACS Omega. (2024). Improved and Highly Reproducible Synthesis of Methacrylated Hyaluronic Acid with Tailored Degrees of Substitution. [Link]

-

ResearchGate. (2019). Unspecific signal in flow cytometry - how to get rid of it?. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - AU [thermofisher.com]

- 3. Texas Red - Wikipedia [en.wikipedia.org]

- 4. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Acrylates and Methacrylates [nanosoftpolymers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Compensation Controls | McGovern Medical School [med.uth.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]

- 14. cytometry.org [cytometry.org]

- 15. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. research.pasteur.fr [research.pasteur.fr]

- 17. researchgate.net [researchgate.net]

- 18. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]

- 19. biorxiv.org [biorxiv.org]

- 20. blog.cellsignal.com [blog.cellsignal.com]

- 21. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis and Characterization of Texas Red™-Labeled Polymers via Methacrylate Chemistry

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of fluorescently labeled polymers. By incorporating Texas Red™-methacrylate into a polymer backbone via free radical polymerization, researchers can create powerful tools for a variety of applications, including cellular imaging, drug delivery tracking, and materials science. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also adapt it to their specific needs. We detail a self-validating workflow, from initial reaction setup to final characterization, ensuring the production of reliable and well-defined fluorescent macromolecules.

Part I: The Chemistry of Fluorescent Labeling

Why Texas Red™-Methacrylate?

The selection of a fluorophore and its conjugation chemistry is a critical design choice in the synthesis of labeled polymers.

-

Texas Red™ (Sulforhodamine 101): This fluorophore is a derivative of rhodamine, renowned for its bright red fluorescence, high quantum yield, and good photostability.[1] Its excitation and emission maxima (typically ~596 nm and ~615 nm, respectively) fall within a spectral region that minimizes autofluorescence from biological samples, making it ideal for bioimaging applications.[2][3] Unlike isothiocyanate derivatives, the sulfonyl chloride form of Texas Red™ readily reacts with primary amines to form stable sulfonamides; unreacted dye hydrolyzes to a water-soluble form that is easily removed during purification.[2][4]

-

Methacrylate Functionality: The methacrylate group is a highly versatile and well-understood functional group in polymer chemistry. It readily undergoes free radical polymerization, a robust and widely accessible technique, allowing for its incorporation into a vast array of polymer backbones (e.g., acrylates, methacrylates, styrenes).[5][6] By using a pre-functionalized monomer like Texas Red™-methacrylate, the fluorophore is covalently integrated into the polymer chain, preventing dye leakage that can occur with physically encapsulated fluorophores.[7]

Synthesis Strategy: Free Radical Polymerization

For this protocol, we employ conventional free radical polymerization (FRP). While other techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer greater control over molecular weight and architecture, FRP is chosen for its operational simplicity, tolerance to various functional groups, and wide applicability.[8][9]

The mechanism proceeds in three main stages:[10][11]

-

Initiation: A radical initiator (here, Azobisisobutyronitrile, AIBN) thermally decomposes to generate primary radicals. These radicals react with a monomer molecule to create an initiated monomer radical.[12]

-

Propagation: The monomer radical adds to subsequent monomer units, rapidly extending the polymer chain.

-

Termination: The growth of a polymer chain is halted, typically through the combination of two radical chains or through disproportionation.[10]

Part II: Experimental Protocols

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example | Notes |

| Methyl Methacrylate (MMA) | ≥99%, inhibitor-free | Sigma-Aldrich | Main comonomer. Must pass through basic alumina to remove inhibitor before use. |

| Texas Red™-methacrylate | N/A | Santa Cruz Biotechnology | Fluorescent comonomer.[13] Use as received. |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical initiator. Recrystallize from methanol for high purity. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |

| Methanol (MeOH) | ACS Reagent Grade | Fisher Scientific | Used for polymer precipitation. |

| Dialysis Tubing | MWCO 3.5 kDa | Repligen (Spectra/Por) | For purification. Ensure MWCO is well below the expected polymer MW.[14] |

Scientist's Note: The purity of monomers and solvent is paramount. Impurities can act as chain transfer agents or inhibitors, leading to lower molecular weights and reduced yields.[15] Using anhydrous solvent minimizes potential side reactions.

Step-by-Step Synthesis Protocol

-

Monomer Preparation: In a 50 mL round-bottom flask, add methyl methacrylate (MMA, 5.0 g, 49.9 mmol) and Texas Red™-methacrylate (10 mg, 0.014 mmol).

-

Rationale: This ratio creates a polymer with a low degree of labeling, suitable for most imaging applications to avoid self-quenching. The ratio can be adjusted based on desired labeling density.

-

-

Initiator and Solvent Addition: Add AIBN (16.4 mg, 0.1 mmol) and anhydrous DMF (20 mL) to the flask.

-

Rationale: The monomer-to-initiator ratio influences the final molecular weight. A higher ratio generally leads to higher molecular weight polymers.

-

-

Degassing: Seal the flask with a rubber septum. Submerge the flask in a liquid nitrogen bath to freeze the solution, then apply a high vacuum for 10 minutes. Thaw the solution and backfill with nitrogen gas. Repeat this freeze-pump-thaw cycle three times.

-

Rationale: Oxygen is a radical scavenger and will inhibit polymerization.[16] Thorough degassing is one of the most critical steps for a successful reaction.

-

-

Polymerization: Place the sealed, degassed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for 12-18 hours with magnetic stirring.

-

Rationale: 70 °C is a standard temperature for the thermal decomposition of AIBN, providing a steady rate of radical initiation.[17] The reaction time can be adjusted; longer times generally lead to higher monomer conversion.

-

-

Termination and Precipitation: After the reaction period, cool the flask to room temperature. Open it to the air and pour the viscous polymer solution into a beaker containing 200 mL of rapidly stirring cold methanol.

-

Rationale: The polymer is insoluble in methanol, causing it to precipitate out of solution while unreacted monomers and initiator fragments remain dissolved. This is the first step of purification.

-

-

Collection: A red-colored solid will precipitate. Allow it to settle, then decant the methanol. Re-dissolve the polymer in a minimal amount of DMF (~15 mL) and re-precipitate into cold methanol. Collect the solid polymer by vacuum filtration and dry under vacuum overnight.

Purification of the Labeled Polymer: Dialysis

Precipitation alone is often insufficient to remove all unbound dye, especially if the dye forms micelles or aggregates.[18] Dialysis is a crucial step to ensure that the observed fluorescence is solely from the covalently bound fluorophore.

-

Membrane Preparation: Cut a suitable length of dialysis tubing (e.g., 3.5 kDa MWCO). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water.[14]

-

Sample Loading: Dissolve the dried polymer from step 2.2.6 in ~10 mL of DMF. Load the polymer solution into the dialysis bag and securely seal both ends with clips.

-

Dialysis: Immerse the sealed bag in a large beaker containing 2 L of DI water. Stir the water gently with a magnetic stir bar.

-

Scientist's Note: The large volume of the external solvent (dialysate) creates a steep concentration gradient, driving the diffusion of small molecules (unreacted monomer, unbound dye) out of the bag.[19]

-

-

Solvent Exchange: Change the dialysate every 4-6 hours for the first day, then twice daily for an additional 2-3 days.

-

Recovery: After dialysis, remove the bag, carefully open one end, and transfer the purified polymer solution to a flask.

-

Lyophilization: Freeze the polymer solution and lyophilize (freeze-dry) to obtain a pure, fluffy, red-colored solid polymer.

Part III: Validation and Characterization

A self-validating protocol requires rigorous characterization to confirm the identity, purity, and properties of the final product.

Verifying Polymer Structure and Size

-

Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the molecular weight (M_n, M_w) and polydispersity index (PDI) of the polymer.[21] A successful polymerization will show a monomodal distribution, shifted to a higher molecular weight compared to the starting monomers. A low PDI (typically < 2.0 for FRP) indicates a relatively uniform distribution of chain lengths.[22]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the successful incorporation of the monomers into the polymer backbone. The spectrum of the purified polymer should show broad peaks characteristic of the polymethyl methacrylate (PMMA) backbone, while the sharp, distinct peaks from the vinyl groups of the monomers (~5.5-6.1 ppm) should be absent, indicating high conversion.[23]

| Technique | Parameter Measured | Expected Result |

| GPC/SEC | M_n, M_w, PDI | M_n > 10,000 g/mol ; PDI < 2.0 |

| ¹H NMR | Monomer Conversion | Disappearance of monomer vinyl peaks (~5.5-6.1 ppm) |

Quantifying Fluorophore Incorporation

-

UV-Visible Spectroscopy: This technique is used to confirm the presence of the Texas Red™ fluorophore and to quantify the degree of labeling.[24] A solution of the purified polymer in a suitable solvent (e.g., DMF) is analyzed. The absorbance at the λ_max of Texas Red™ (~596 nm) is measured.

Calculation of Dye Incorporation:

-

Prepare a standard curve of Texas Red™-methacrylate in DMF to determine its molar extinction coefficient (ε) at ~596 nm. The known value is approximately 85,000 M⁻¹cm⁻¹.[2]

-

Prepare a solution of the purified polymer of known concentration (C_poly, in g/L).

-

Measure the absorbance (A) of the polymer solution at the λ_max.

-

Calculate the concentration of the dye (C_dye) using the Beer-Lambert Law: A = εbc , where b is the path length (typically 1 cm).

-

The mole percent of labeled monomer in the polymer can then be calculated.

-

Fluorescence Spectroscopy: This confirms that the incorporated dye is fluorescent. The polymer solution is excited at the excitation maximum (~596 nm), and the emission spectrum is recorded. A strong emission peak should be observed around 615 nm, confirming the photophysical activity of the labeled polymer.[3]

Part IV: Application Example & Troubleshooting

Application in Cellular Imaging

These fluorescent polymers can be used as probes to study cellular uptake or to track the delivery of a therapeutic agent. A general workflow involves incubating cells with a solution of the fluorescent polymer, followed by washing and imaging using fluorescence microscopy.

-

Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom imaging dish and grow to ~70% confluency.

-

Incubation: Prepare a 50 µg/mL solution of the Texas Red™-labeled polymer in sterile cell culture medium. Replace the existing medium with the polymer-containing medium.

-

Labeling: Incubate the cells for 4-24 hours at 37 °C.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any non-internalized polymer.

-

Imaging: Add fresh medium or PBS to the cells and image using a fluorescence microscope equipped with a suitable filter set for Texas Red™ (e.g., TRITC filter set).[25] Bright red puncta within the cells would indicate successful internalization of the polymer.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No polymerization (solution remains low viscosity) | Oxygen inhibition; Inactive initiator; Inhibitor not removed from monomer. | Ensure thorough degassing (3+ freeze-pump-thaw cycles). Use fresh, properly stored AIBN. Pass monomer through an inhibitor-removal column. |

| Low polymer yield | Premature termination; Incorrect initiator concentration. | Re-evaluate monomer-to-initiator ratio. Ensure high purity of all reagents. |

| Polymer has very high PDI (>2.5) | Uncontrolled polymerization kinetics; High temperature fluctuations. | Ensure stable temperature control. Consider a controlled polymerization technique (e.g., RAFT) for better control. |

| High background fluorescence in imaging | Incomplete purification; Unbound dye remains. | Extend dialysis time and increase the frequency of dialysate changes. Confirm purity with UV-Vis of the dialysate. |

| Low fluorescence signal from polymer | Low dye incorporation; Aggregation-caused quenching (ACQ). | Increase the feed ratio of Texas Red™-methacrylate. If labeling is too high, reduce the feed ratio to prevent self-quenching.[7] |

Conclusion

This application note provides a robust and validated framework for the synthesis of Texas Red™-labeled polymers. By carefully controlling the reaction conditions, performing rigorous purification, and validating the final product through comprehensive characterization, researchers can confidently produce high-quality fluorescent macromolecules. These materials serve as versatile platforms for advanced applications in drug development, bioimaging, and diagnostics, enabling clearer visualization and more precise tracking in complex biological and material systems.

References

-

Titus, J.A., et al. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of Immunological Methods. [Link]

-

Wikipedia. (n.d.). Texas Red. Wikipedia. [Link]

-

Gibbons, M.K., & Örmeci, B. (2013). Quantification of polymer concentration in water using UV-Vis spectroscopy. Journal of Water Supply: Research and Technology-AQUA. [Link]

-

Gloe, K., et al. (2020). Automated Polymer Purification Using Dialysis. MDPI. [Link]

-

Sterin, E.H., et al. (2025). Standard purification methods are not sufficient to remove micellular lipophilic dye from polymer nanoparticle solution. RSC Publishing. [Link]

-

Chemspeed Technologies. (2021). Automated polymer purification using dialysis. Chemspeed Technologies. [Link]

-

FluoroFinder. (n.d.). Texas Red Dye Profile. FluoroFinder. [Link]

-

LifeTein. (2024). Fluorescent Labelling with Texas Red. LifeTein Peptide Blog. [Link]

-

RSC Publishing. (n.d.). A user-guide for polymer purification using dialysis. Polymer Chemistry. [Link]

-

Gloe, K., et al. (2020). Automated Polymer Purification Using Dialysis. ResearchGate. [Link]

-

Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. [Link]

-

PubMed. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. J Immunol Methods. [Link]

-

NIH. (2022). Fluorescent Polymers Conspectus. PMC. [Link]

-

ACS Publications. (2006). Synthesis of Meth(acrylate) Diblock Copolymers Bearing a Fluorescent Dye at the Junction Using A Hydroxyl-Protected Initiator and the Combination of Anionic Polymerization and Controlled Radical Polymerization. Macromolecules. [Link]

-

NIH. (n.d.). Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging. PMC. [Link]

-

ResearchGate. (n.d.). The GPC trace (DMF) and ¹H NMR spectra (CDCl₃) of Flu-MA monomer and the final obtained fluorescent copolymer. ResearchGate. [Link]

-

Patsnap. (2025). How to Improve Product Yield in Free Radical Polymerization. Patsnap Eureka. [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

-

Reddit. (2017). Free radical polymerization set up questions. r/chemistry. [Link]

-

ResolveMass Laboratories. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. ResolveMass Laboratories. [Link]

-

Chemistry LibreTexts. (2015). Free Radical Polymerization. Chemistry LibreTexts. [Link]

-

NIH. (2019). Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging. PMC. [Link]

-

NIH. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. NIH. [Link]

-

ResearchGate. (n.d.). Polymers characterization by ¹H NMR, DSC and GPC. ResearchGate. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Texas Red - Wikipedia [en.wikipedia.org]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 12. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. repligen.com [repligen.com]

- 15. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. Standard purification methods are not sufficient to remove micellular lipophilic dye from polymer nanoparticle solution - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00013K [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. chemspeed.com [chemspeed.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: A Step-by-Step Guide to Texas Red-Methacrylate Bioconjugation via Thiol-Michael Addition

Introduction: The Convergence of Fluorophore and Function

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a foundational technology in modern life sciences.[1][2][3] It enables the creation of sophisticated molecular tools for a vast array of applications, from targeted drug delivery and advanced diagnostics to the real-time visualization of cellular processes.[1][2] This guide focuses on a specific bioconjugation strategy: the covalent labeling of biomolecules with Texas Red, a bright, red-emitting fluorescent dye, using methacrylate chemistry.

Texas Red is a derivative of rhodamine widely favored for its vibrant red fluorescence (Excitation/Emission maxima ~595/615 nm), high quantum yield, and good photostability, making it an excellent choice for fluorescence microscopy and flow cytometry.[4][5][6][7] While Texas Red is commonly supplied with amine-reactive functionalities like sulfonyl chlorides or NHS esters, this protocol details the use of a Texas Red-methacrylate derivative.[1][4][8]

This chemistry leverages the Thiol-Michael addition reaction , a powerful and selective method for covalently modifying cysteine residues in proteins and peptides.[9] This guide provides researchers, scientists, and drug development professionals with a detailed, scientifically-grounded protocol for the successful conjugation of Texas Red-methacrylate to thiol-containing biomolecules, complete with explanations of the underlying chemistry, step-by-step instructions, and methods for characterization.

The Scientific Principle: Understanding the Thiol-Michael Addition

The core of this bioconjugation strategy is the nucleophilic Michael addition reaction, a type of conjugate addition.[10] In this specific context, a sulfur-based nucleophile (a thiol group, R-SH) attacks an α,β-unsaturated carbonyl compound (the methacrylate group on the Texas Red dye).

2.1 Mechanism of Action

The reaction proceeds in a few key steps, which are critically influenced by the reaction environment, particularly the pH:

-

Thiol Deprotonation: The reaction is initiated by the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻).[11][12] This step is base-catalyzed, meaning the reaction rate increases significantly at a higher pH, as the equilibrium shifts towards the formation of the more reactive thiolate.[11][13]

-

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the methacrylate's carbon-carbon double bond. This bond is "activated" or made electron-deficient by the adjacent carbonyl group.

-

Protonation: The resulting intermediate is rapidly protonated by the solvent (e.g., water) to yield a stable thioether bond, covalently linking the biomolecule to the Texas Red fluorophore.

Figure 1: Mechanism of Thiol-Methacrylate Michael Addition.

2.2 Methacrylate vs. Maleimide: A Key Distinction

Many commercially available thiol-reactive dyes use a maleimide group as the Michael acceptor. It is crucial to understand the differences in reactivity between methacrylates and maleimides:

-

Reactivity: Maleimides are significantly more reactive towards thiols than methacrylates or acrylates under physiological conditions.[2][4] This means that reactions with methacrylates will generally proceed more slowly, potentially requiring longer incubation times, higher concentrations of reactants, or the use of a catalyst to achieve high yields.

-

Stability: The resulting thioether bond from a methacrylate addition is generally stable. In contrast, the succinimidyl thioether bond formed from a maleimide reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which may limit its long-term stability in certain biological environments.[2] The slower, more deliberate reaction of methacrylates can be an advantage, allowing for greater control over the conjugation process.[4]

Materials and Reagents

-

Fluorophore: Texas Red-methacrylate (CAS 386229-75-0)

-

Biomolecule: Protein or peptide of interest containing at least one cysteine residue (e.g., antibody fragment, purified enzyme). Concentration should be 1-10 mg/mL.

-

Solvent for Dye: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride or Dithiothreitol (DTT). A 10 mM stock solution of TCEP in conjugation buffer is recommended.

-

Conjugation Buffer: A thiol-free buffer with a pH between 7.5 and 8.5. 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5 is a good starting point. Avoid Tris buffers as they contain a primary amine.

-

Quenching Reagent (Optional): 1 M solution of a thiol-containing compound like 2-Mercaptoethanol (BME) or N-acetylcysteine.

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis. A pre-packed desalting column (e.g., Sephadex G-25) is highly recommended for efficient removal of unreacted dye.

-

Analytical Equipment: UV-Vis Spectrophotometer and quartz cuvettes.

Experimental Protocols

This protocol is divided into four main stages: preparation of the biomolecule, the conjugation reaction, purification of the conjugate, and characterization.

Figure 2: Overall experimental workflow for bioconjugation.

4.1 Part A: Preparation of the Biomolecule (Thiol Activation)

The target of this reaction is a free thiol group. In many proteins, cysteine residues exist as oxidized disulfide bridges (-S-S-), which are unreactive towards methacrylates.[13] These must first be reduced to generate free thiols (-SH).

-

Dissolve Biomolecule: Prepare a solution of your protein/peptide in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Add Reducing Agent: Add a 10-20 fold molar excess of TCEP from a stock solution to the protein solution. TCEP is preferred over DTT as it is more stable, odorless, and does not absorb at 280 nm.

-

Incubate: Gently mix and incubate the solution for 30-60 minutes at room temperature. This step breaks the disulfide bonds.

-

Remove Excess Reductant (Critical for some applications): If the presence of TCEP interferes with downstream applications, it can be removed by a buffer exchange step using a desalting column equilibrated with fresh, degassed conjugation buffer. However, TCEP can also act as a catalyst for the Michael addition, so leaving it in the reaction can be beneficial.[14][15]

4.2 Part B: The Bioconjugation Reaction

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Texas Red-methacrylate powder in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.

-

Calculate Molar Ratio: Determine the volume of dye stock to add to your protein solution. A 10- to 30-fold molar excess of dye over protein is a good starting point. The optimal ratio must be determined empirically for each specific protein.

Formula:Volume of Dye (µL) = (Molar Excess × [Protein in M]) × (Volume of Protein in µL) / ([Dye Stock in M])

-

Combine Reagents: Add the calculated volume of the Texas Red-methacrylate stock solution to the reduced protein solution while gently stirring or vortexing. The final concentration of DMSO/DMF should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate at room temperature for 2-4 hours, or overnight at 4°C. The slower reaction kinetics of methacrylate may necessitate longer incubation times compared to maleimide-based conjugations.

4.3 Part C: Purification of the Conjugate

Purification is essential to remove unreacted, free fluorescent dye, which can interfere with subsequent applications and lead to inaccurate characterization.

-

Equilibrate Column: Equilibrate a G-25 desalting column with a suitable storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

-

Load Sample: Apply the entire reaction mixture from Part B to the top of the equilibrated column.

-

Elute Conjugate: Begin eluting with the storage buffer. The larger, labeled protein conjugate will travel through the column faster and elute first. The smaller, unreacted dye molecules will be retained longer.

-

Collect Fractions: Collect the colored fractions. The protein-dye conjugate will form a distinct, colored band that separates from the free dye. Monitor the elution of the protein by observing the red fluorescence or by measuring absorbance at 280 nm.

4.4 Part D: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring reproducibility and functionality.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:

-

280 nm (A₂₈₀): For protein concentration.

-

595 nm (A₅₉₅): The absorbance maximum for Texas Red.

-

-

Calculate Protein Concentration: The absorbance of the dye at 280 nm will interfere with the protein measurement. A correction factor (CF) is needed.

-

CF = A₂₈₀ of free dye / A₅₉₅ of free dye (For Texas Red, CF is ~0.18)

-

Corrected A₂₈₀ = A₂₈₀ (measured) - (A₅₉₅ (measured) × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (Where ε_protein is the molar extinction coefficient of your protein at 280 nm in M⁻¹cm⁻¹)

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₅₉₅ (measured) / ε_dye (Where ε_dye for Texas Red is ~85,000 M⁻¹cm⁻¹)

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL is typically between 2 and 7 for antibodies, but this varies depending on the protein and application.

Data Interpretation and Troubleshooting

| Parameter | Low Setting | High Setting | Rationale & Expected Outcome |

| Molar Excess of Dye | 5x | 50x | Increasing the dye concentration drives the reaction forward, leading to a higher DOL. However, excessive dye can lead to protein precipitation or loss of biological activity due to over-labeling. |

| pH | 7.0 | 8.5 | Higher pH increases the concentration of the reactive thiolate anion, accelerating the reaction rate and increasing the DOL.[11][13] Protein stability at higher pH must be considered. |

| Incubation Time | 1 hour | 16 hours (Overnight) | Due to the slower kinetics of methacrylates, longer incubation times are often necessary to achieve a sufficient DOL.[4][14] |

| Temperature | 4°C | 25°C (Room Temp) | Higher temperatures increase reaction rates but may compromise the stability of some sensitive proteins. 4°C is a safer option for overnight reactions. |

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No DOL | - Incomplete reduction of disulfide bonds.- Hydrolysis or degradation of the dye.- Insufficient incubation time or molar excess.- pH of conjugation buffer is too low. | - Ensure a sufficient excess of fresh TCEP is used.- Prepare the dye stock solution immediately before use.- Increase incubation time and/or the molar excess of dye.- Verify the pH of the conjugation buffer is between 7.5-8.5. |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Over-labeling of the protein, increasing hydrophobicity.- Protein instability under reaction conditions. | - Keep the final organic solvent concentration below 10%.- Reduce the molar excess of dye or the incubation time.- Perform the reaction at 4°C instead of room temperature. |

| High Background Signal | - Incomplete removal of unreacted dye. | - Ensure proper separation during purification. Use a longer desalting column or repeat the purification step. |

| Loss of Protein Activity | - Labeling occurred at a critical cysteine residue in an active site.- Over-labeling caused conformational changes. | - Reduce the DOL by lowering the molar excess of dye or reaction time.- If possible, use site-directed mutagenesis to remove cysteines in critical regions or introduce them in non-critical ones. |

Conclusion

The conjugation of Texas Red-methacrylate to thiol-containing biomolecules via Michael addition is a robust and controllable method for producing fluorescently labeled probes. While the reaction kinetics are slower than those of the more common thiol-maleimide chemistry, this can be leveraged to achieve more precise control over the final degree of labeling. By carefully managing reaction parameters such as pH, molar excess, and incubation time, and by following rigorous purification and characterization protocols, researchers can reliably generate high-quality bioconjugates for a wide range of applications in biological research and therapeutic development.

References

-

MDPI. (n.d.). Thia-Michael Reaction. Encyclopedia MDPI. [Link]

-

National Institutes of Health (NIH). (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. [Link]

-

ACS Publications. (2021, December 28). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au. [Link]

-

Royal Society of Chemistry. (2025, July 25). Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. RSC Publishing. [Link]

-

National Institutes of Health (NIH). (n.d.). Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems. PMC. [Link]

-

National Institutes of Health (NIH). (n.d.). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. PubMed Central. [Link]

-

ResearchGate. (2025, August 7). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate. [Link]

-

ACS Publications. (2009, October 1). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. [Link]

-

ResearchGate. (2026, January 11). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]

-